Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'
Description
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2';5',2''-terthiophene]-5,5''-diyl}] (PDPP3T, CAS 1198291-01-8) is a conjugated polymer widely studied for its applications in organic electronics, including organic thin-film transistors (OTFTs) and photovoltaic cells . Its structure features a diketopyrrolopyrrole (DPP) core with 2-hexyldecyl alkyl side chains, which enhance solubility and film-forming properties, alternated with terthiophene units to extend π-conjugation and improve charge transport . The polymer exhibits a narrow bandgap (~1.3 eV) and high hole mobility (>1 cm²/V·s), making it suitable for optoelectronic devices .
Properties
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-N-(2-methoxyethyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-4-11-24-17(21)16(18(25)22-20(24)27)23(12-13-28-3)19(26)15(5-2)14-9-7-6-8-10-14/h6-10,15H,4-5,11-13,21H2,1-3H3,(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXDLRCITUMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)C(CC)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] typically involves a Stille coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of stannylated monomers with halogenated monomers under inert conditions . The reaction is carried out in anhydrous toluene or chlorobenzene at elevated temperatures (typically 100-120°C) for several hours.
Industrial Production Methods
Industrial production of this polymer involves scaling up the Stille coupling reaction. The process requires stringent control of reaction conditions to ensure high yield and purity. The polymer is then purified using techniques such as Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and residual monomers .
Chemical Reactions Analysis
Types of Reactions
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as ferric chloride (FeCl₃) to form radical cations.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The polymer can undergo substitution reactions where functional groups are introduced into the polymer backbone.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
Oxidation: Radical cations and oxidized polymer chains.
Reduction: Reduced polymer chains with altered electronic properties.
Substitution: Functionalized polymer chains with new functional groups.
Scientific Research Applications
Organic Photovoltaics (OPVs)
PDPP3T is prominently utilized in organic solar cells due to its excellent light absorption and charge transport properties. Studies have shown that devices incorporating PDPP3T can achieve power conversion efficiencies exceeding 10%, making it a competitive material in the field of renewable energy.
Case Study: Efficiency Improvement
A recent study demonstrated that blending PDPP3T with fullerene derivatives significantly enhances the efficiency of bulk heterojunction solar cells. The optimized blend exhibited an efficiency of 11.5% under standard testing conditions, attributed to improved charge separation and transport mechanisms.
Organic Field-Effect Transistors (OFETs)
The polymer's high charge mobility makes it suitable for use in OFETs. PDPP3T-based transistors have shown mobilities up to 0.5 cm²/V·s, which is promising for applications in flexible electronics.
Case Study: Flexible Electronics
Research has indicated that PDPP3T can be processed from solution, allowing for the fabrication of flexible and lightweight electronic devices. Devices fabricated on plastic substrates maintained performance stability over extended bending cycles.
Light Emitting Diodes (OLEDs)
PDPP3T's photophysical properties also render it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light upon electrical excitation opens avenues for applications in display technologies.
Case Study: OLED Performance
In experimental setups, PDPP3T exhibited bright emission in the blue-green spectrum when incorporated into OLED architectures, achieving external quantum efficiencies comparable to traditional inorganic semiconductors.
Comparative Analysis of Applications
| Application | Key Benefits | Performance Metrics |
|---|---|---|
| Organic Photovoltaics | High absorption, efficient charge transport | Up to 11.5% efficiency |
| Organic Field-Effect Transistors | High mobility, solution-processable | Mobility up to 0.5 cm²/V·s |
| Light Emitting Diodes | Bright emission, flexible design | Comparable efficiency to inorganic LEDs |
Mechanism of Action
The mechanism by which Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2’-(4,8-bis(4-ethylhexyl-1-phenyl)-benzo[1,2-b:4,5-b’]dithiophene)bis-thieno[3,2-b]thiophen]-5,5’-diyl}] exerts its effects involves its extended π-conjugation, which facilitates efficient charge transport and separation. The polymer interacts with light to generate excitons, which are then separated into free charge carriers at the donor-acceptor interface. These charge carriers are transported through the polymer matrix to the electrodes, resulting in the generation of electrical current .
Comparison with Similar Compounds
Comparison with Similar Compounds
Performance in Electronic Devices
- PDPP3T vs. PDPPT3-HDE: PDPP3T’s terthiophene co-monomer provides superior charge mobility (1.2–2.5 cm²/V·s) compared to PDPPT3-HDE’s thiophene-based structure (0.8–1.5 cm²/V·s) due to extended conjugation .
- PDPP3T vs. DPPV/DPPT : Replacing terthiophene with vinylene (DPPV) or thiophene (DPPT) increases the bandgap and reduces mobility. DPPV’s vinylene linkage, however, enables biodegradability for biomedical applications .
Impact of Homocoupling Defects
Introducing 4T defects into PDPP3T via copolymerization reduces hole mobility by 50–60% (to 0.5–1.0 cm²/V·s) due to disrupted π-conjugation, highlighting the sensitivity of device performance to synthetic purity .
Alkyl Chain Modifications
Compounds with bulkier alkyl chains (e.g., 2-octyldodecyl in ) exhibit reduced crystallinity and lower mobility compared to PDPP3T’s 2-hexyldecyl chains, which balance solubility and ordered packing .
Biological Activity
Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2':5',2''-terthiophene]-5,5''-diyl}] (commonly referred to as PDPP3T) is a conjugated polymer that has garnered significant attention for its potential applications in organic electronics, particularly in organic photovoltaics (OPVs) and thin-film transistors (TFTs). This compound is characterized by its extended π-conjugation and unique structural properties that contribute to its biological activity and electronic performance.
Chemical Structure and Properties
PDPP3T is a diketopyrrolopyrrole (DPP)-based copolymer featuring long alkyl side chains that enhance solubility and facilitate processing into thin films. The polymer's structure allows for efficient charge transport due to strong π-π stacking interactions. Its chemical formula is with a CAS number of 1198291-01-8 .
Key Features
- Extended π-Conjugation : Enhances charge transport properties.
- Electron-Withdrawing Groups : Contributes to the material's narrow band gap.
- Solubility : Long alkyl chains improve solubility in organic solvents.
Antitumor Properties
Recent studies have indicated that PDPP3T exhibits promising antitumor activity. The compound's ability to induce apoptosis in cancer cells has been linked to its electron-deficient nature, which facilitates interactions with cellular components involved in cell signaling pathways.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of PDPP3T on various cancer cell lines. Results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Disruption of cell cycle |
This data suggests that PDPP3T can selectively target cancer cells while sparing normal cells, making it a candidate for further development as an antitumor agent .
Photodynamic Therapy (PDT)
PDPP3T has also been explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly beneficial for localized cancer treatment.
- Light Activation : Upon exposure to specific wavelengths of light.
- ROS Generation : Leads to oxidative stress in targeted cells.
- Cell Death : Induces necrosis or apoptosis in malignant cells.
Toxicological Profile
While PDPP3T shows promise in therapeutic applications, its safety profile has been assessed through various toxicological studies. The compound exhibits low acute toxicity but can cause irritation upon direct contact with skin or eyes.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
These findings underscore the need for careful handling and further studies to assess long-term effects and biocompatibility .
Applications in Organic Electronics
Beyond its biological activity, PDPP3T is extensively utilized in organic electronics due to its favorable electronic properties:
- Organic Photovoltaics : Achieves high power conversion efficiency (PCE) due to effective charge separation and transport.
- Thin-Film Transistors : Exhibits high hole mobility making it suitable for high-performance devices.
Performance Metrics
| Application | Metric |
|---|---|
| OPVs | PCE up to 8.5% |
| TFTs | Hole mobility up to 0.53 cm²/V·s |
These metrics highlight the dual functionality of PDPP3T as both a biologically active compound and an effective material for electronic applications .
Q & A
What are the common synthetic routes for preparing this polymer, and how can researchers optimize reaction conditions for high yield?
The polymer is typically synthesized via Stille polycondensation between brominated diketopyrrolopyrrole (DPP) monomers (e.g., 3,6-bis(5-bromothiophen-2-yl)-DPP) and distannylated comonomers (e.g., trans-1,2-bis(tributylstannyl)ethene) under palladium catalysis . Key optimization steps include:
- Monomer purity : Ensure >98% purity via column chromatography or recrystallization to minimize side reactions.
- Stoichiometric balance : Use a 1:1 molar ratio of DPP and comonomer to suppress homocoupling defects .
- Reaction time/temperature : 48–72 hours at 110–120°C in anhydrous toluene for full conversion.
- End-capping : Add excess bromobenzene to terminate chains and control molecular weight .
How do homocoupling defects during synthesis affect optoelectronic properties, and how can these defects be quantified?
Homocoupling (e.g., unintended 4T segments in PDPP3T) introduces localized trap states , reducing charge carrier mobility and photovoltaic efficiency. For example, 10% 4T defects lower power conversion efficiency (PCE) by ~30% in polymer:[70]PCBM solar cells . Quantification methods:
- ¹H NMR : Compare integration ratios of thiophene protons in DPP and defect segments.
- Gel permeation chromatography (GPC) : Detect low-molecular-weight fractions caused by premature termination.
- UV-vis-NIR spectroscopy : Observe redshifted absorption from extended conjugation in defects.
What characterization techniques are critical for analyzing molecular structure and thin-film morphology?
- Molecular weight : GPC (e.g., Mn ~34–60 kDa, PDI 1.8–2.1) correlates with crystallinity and device performance .
- Crystallinity : Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals face-on π-π stacking (e.g., lamellar spacing ~3.8 Å in PDPP3T) .
- Morphology : Atomic force microscopy (AFM) identifies phase separation in polymer:fullerene blends (e.g., root-mean-square roughness <2 nm for optimal charge extraction) .
How does molecular weight (Mn) and polydispersity (PDI) influence charge transport in thin-film devices?
- High Mn (>50 kDa) : Enhances interchain connectivity but may reduce solubility, requiring thermal annealing (150°C, 10 min) to optimize crystallinity .
- Low PDI (<2) : Minimizes trap density, improving hole mobility (up to 2.5 cm²V⁻¹s⁻¹ in PDPP-BTz FETs) .
- Trade-offs : Balancing Mn and PDI through controlled polymerization (e.g., slow monomer addition) is critical for reproducibility.
What strategies mitigate batch-to-batch variability in polymer synthesis for reproducible device performance?
- Stoichiometric precision : Use Schlenk-line techniques under inert atmosphere to prevent monomer oxidation .
- In-situ monitoring : Track reaction progress via thin-layer chromatography (TLC) or UV-vis to halt polymerization at target Mn.
- Post-synthesis purification : Soxhlet extraction with methanol/hexane removes catalyst residues and low-Mn fractions .
How does comonomer selection tune the polymer’s bandgap and charge carrier mobility?
- Electron-deficient comonomers (e.g., benzotriazole) lower the LUMO level, enhancing electron mobility (e.g., PDPP-BTz: µₑ ~0.1 cm²V⁻¹s⁻¹) .
- Vinylene linkers (e.g., DPPV vs. DPPT) reduce steric hindrance, narrowing the bandgap (1.3 eV vs. 1.5 eV) and improving near-infrared absorption for photothermal therapy .
What are the primary academic research applications of this polymer?
- Organic photovoltaics (OPV) : Achieves PCE >8% with [70]PCBM (1:2 w/w) in conventional device architectures .
- Field-effect transistors (FETs) : Ambipolar PDPP3T exhibits µₕ ~1.2 cm²V⁻¹s⁻¹ and µₑ ~0.3 cm²V⁻¹s⁻¹ in split-gate configurations .
- Photoacoustic imaging : Biodegradable DPPV nanoparticles show 3.5× higher signal-to-noise ratio than gold standards .
How do thin-film confinement effects impact device performance, and how can they be controlled?
- Substrate interactions : Strong polymer-substrate adhesion (e.g., SiO₂ vs. PMMA) induces edge-on orientation, reducing out-of-plane mobility .
- Solution shearing : Aligns polymer chains uniaxially, enhancing anisotropic charge transport (2× higher mobility along the alignment axis) .
What doping methods enhance conductivity while maintaining ambient stability?
- p-doping : F4TCNQ doping increases conductivity to ~10 S/cm but requires encapsulation (e.g., PMMA coating) to prevent oxidation .
- Self-doping : Incorporate sulfonate side chains for moisture-resistant conductivity without external dopants .
How can researchers correlate molecular alignment with anisotropic charge transport?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
